N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a benzoxazepine-derived acetamide characterized by a seven-membered 1,4-oxazepine ring fused to a benzene moiety. Key structural features include:
- 5-ethyl and 3,3-dimethyl substituents on the oxazepine ring, which enhance steric bulk and influence conformational stability.
- o-tolyloxy acetamide side chain, where the ortho-methylphenyl ether group may modulate lipophilicity and receptor binding.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-17-12-16(10-11-19(17)28-14-22(3,4)21(24)26)23-20(25)13-27-18-9-7-6-8-15(18)2/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYVJUBUTMKPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has a molecular formula of C21H26N2O5S and a molecular weight of approximately 418.51 g/mol. The structural representation includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
Pharmacological Profile
The compound's pharmacological profile indicates potential therapeutic applications in various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.
Research indicates that this compound may interact with multiple biological pathways:
- Inhibition of Kinases : The compound has shown promise as a kinase inhibitor, particularly against RIPK1 (Receptor Interacting Protein Kinase 1), which is involved in inflammatory responses and cell death pathways. Its IC50 value for RIPK1 binding is reported to be around 1.0 nM .
- Anti-inflammatory Effects : In vivo studies have demonstrated that the compound can significantly reduce inflammatory markers in models of chronic inflammation .
- Neuroprotective Properties : The ability to penetrate the blood-brain barrier suggests potential use in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Disorders : A phase II clinical trial (NCT02903966) is currently assessing the efficacy of this compound in patients with chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. Early results indicate a reduction in disease severity and inflammatory markers .
- Animal Model Studies : Distribution studies in rats revealed significant uptake in the brain and other organs shortly after administration. The compound's uptake was notably higher in inflamed tissues compared to normal tissues .
Comparison with Similar Compounds
Target Compound vs. Benzoxazepine Derivatives
- Compound 12 (): Features a benz[f][1,4]oxazepine core with a benzyl substituent and a pyridyl ethyl acetamide side chain. The benz[f] isomer (vs. Synthesis involves lithium hydroxide-mediated hydrolysis, yielding a carboxylic acid intermediate, which is absent in the target compound’s structure .
- Compound 73 (): Contains a benzo[b]oxazolo[3,4-d][1,4]oxazine core fused with an oxazole ring. The additional oxazole ring introduces rigidity compared to the target compound’s simpler oxazepine core, possibly enhancing metabolic stability .
Target Compound vs. Thiazolidinone Derivatives ()
Compounds 9–13 in share a 2-thioxoacetamide backbone but incorporate thiazolidinone rings instead of benzoxazepines. Key differences:
- Thiazolidinones (five-membered rings with sulfur and nitrogen) exhibit distinct electronic properties vs. oxazepines (seven-membered with oxygen and nitrogen).
- Substituents like 4-chlorobenzylidene (Compound 9) or indole (Compound 10) enhance π-π stacking but reduce solubility compared to the target compound’s o-tolyloxy group .
Acetamide Side Chain Modifications
Target Compound vs. Phenoxy/Phenylacetamides
- Compound 64 (): An N-(dimethylaminobenzyl)-isoxazole acetamide. The dimethylamino group increases basicity, contrasting with the target’s neutral o-tolyloxy moiety. This difference may influence membrane permeability .
- Compounds 12 () and 73 (): Both feature polar substituents (e.g., pyridyl, oxazolidinone) that enhance water solubility but may limit blood-brain barrier penetration compared to the lipophilic o-tolyloxy group .
Reaction Yields and Conditions
- Yields: Thiazolidinone derivatives () show higher yields (53–90%) due to optimized condensation reactions, whereas benzoxazepine syntheses (e.g., ) require multi-step protocols with unlisted yields .
- Melting Points: Thiazolidinones (147–207°C) exhibit higher melting points than typical benzoxazepines, suggesting stronger crystalline packing .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Compounds with nitro (, Compounds 12–13) or chloro (Compound 9) substituents show reduced bioavailability but increased target affinity, a trend that may extend to the target compound’s o-tolyloxy group .
- Ring Size: Seven-membered oxazepines (target compound) balance conformational flexibility and metabolic stability better than five-membered thiazolidinones or rigid oxazolo-oxazines .
Preparation Methods
Synthesis of the Benzoxazepine Core
The benzoxazepine scaffold is synthesized via a cyclocondensation reaction. A representative protocol involves:
Step 1 : Reaction of 2-hydroxy-5-ethyl-3,3-dimethyl-4-oxo-2,3-dihydrobenzo[b]oxepin-7-amine with β-chloroethylamine under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction proceeds via nucleophilic displacement, forming the seven-membered ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68–72% |
Step 2 : Oxidation of the intermediate to introduce the 4-oxo group using Jones reagent (CrO₃/H₂SO₄) at 0°C.
Functionalization with o-Tolyloxy Group
The o-tolyloxy group is introduced via a Mitsunobu reaction between 2-(hydroxy)acetamide and o-cresol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Reagents | DEAD, PPh₃ |
| Temperature | RT |
| Time | 6 h |
| Yield | 78% |
Reaction Optimization and Challenges
Cyclization Efficiency
Initial cyclization yields were suboptimal (45–50%) due to steric hindrance from the 3,3-dimethyl group. Modifying the solvent to dimethylacetamide (DMAc) and increasing reaction time to 18 h improved yields to 68–72%.
Regioselectivity in Amidation
Competing N-acylation at the oxazepine nitrogen was observed. Employating bulky bases like diisopropylethylamine (DIPEA) suppressed this side reaction, enhancing regioselectivity (>95%).
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Ethanol/water (7:3) yielded >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.33 (s, 3H, CH₃-tolyl), 1.42 (t, J = 7.2 Hz, 3H, NCH₂CH₃).
- HRMS : m/z calculated for C₂₄H₂₉N₂O₄ [M+H]⁺: 409.2129; found: 409.2132.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieved 65% overall yield using flow chemistry for the cyclization step. The process is amenable to continuous manufacturing, with potential applications in anticancer and anti-inflammatory drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and conditions for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of ethyl-substituted tetrahydrobenzooxazepine precursors with o-tolyloxy-acetamide derivatives. Key steps include:
- Use of dichloromethane or ethanol as solvents with triethylamine as a base catalyst to facilitate amide bond formation .
- Controlled temperature (e.g., reflux conditions) to optimize yield and minimize side reactions .
- Purification via column chromatography or crystallization, validated by HPLC to ensure >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl, dimethyl, and o-tolyloxy groups) and amide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (expected ~420–450 g/mol range) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities from synthetic intermediates .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays; limited solubility in water necessitates formulation optimization .
- Stability : Assess stability under varying pH (e.g., 4–9) and temperature (e.g., 4°C vs. room temperature) using accelerated degradation studies monitored by TLC or HPLC .
Advanced Research Questions
Q. What mechanistic hypotheses explain its potential bioactivity (e.g., receptor antagonism)?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target receptors (e.g., vasopressin V2 or enzyme active sites) using software like AutoDock Vina to identify binding motifs (e.g., oxazepine core and acetamide moieties) .
- In Vitro Assays : Functional assays (e.g., cAMP modulation for GPCR targets) to validate antagonism/agonism, with IC₅₀/EC₅₀ determination .
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., allyl vs. ethyl substituents) to pinpoint critical functional groups .
Q. How can computational modeling predict its metabolic pathways or toxicity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., oxidation of the oxazepine ring) and predict reactive metabolites .
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity risks .
Q. How should researchers resolve contradictions in bioactivity data across similar analogs?
- Methodological Answer :
- Comparative SAR Studies : Systematically test analogs (e.g., variations in the o-tolyloxy group) under standardized assay conditions to isolate substituent effects .
- Kinetic Analysis : Measure binding kinetics (e.g., SPR or ITC) to distinguish between potency (IC₅₀) and efficacy (Emax) discrepancies .
Q. What strategies enable regioselective functionalization of the oxazepine core for derivative synthesis?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonamides) with LDA or Grignard reagents to achieve site-specific alkylation/arylation .
- Protection/Deprotection : Temporarily block reactive sites (e.g., amide nitrogen) with Boc groups to control substitution patterns .
Q. How can researchers develop sensitive analytical methods for detecting low-concentration metabolites?
- Methodological Answer :
- LC-MS/MS : Optimize ionization parameters (e.g., ESI+/ESI−) and collision energy to enhance detection limits for hydroxylated or glucuronidated metabolites .
- Stable Isotope Labeling : Synthesize deuterated analogs as internal standards for quantitative metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
